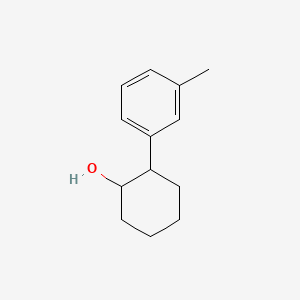
2-(3-Methylphenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O. It is a secondary alcohol, characterized by a cyclohexane ring substituted with a hydroxyl group and a 3-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cyclohexan-1-ol typically involves the following steps:
Grignard Reaction: The reaction between 3-methylphenylmagnesium bromide and cyclohexanone in anhydrous ether produces the desired alcohol.
Hydrogenation: The reduction of 2-(3-methylphenyl)cyclohexanone using hydrogen gas in the presence of a palladium catalyst can also yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents like chromic acid or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products
Oxidation: 2-(3-Methylphenyl)cyclohexanone.
Reduction: 2-(3-Methylphenyl)cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methylphenyl)cyclohexan-1-ol involves its interaction with various molecular targets:
Enzymes: The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways.
Receptors: It may interact with specific receptors in biological systems, leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylphenyl)cyclohexan-1-ol: Similar structure but with the methyl group in the para position.
2-Phenylcyclohexan-1-ol: Lacks the methyl group on the phenyl ring.
2-(3-Methoxyphenyl)cyclohexan-1-ol: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(3-Methylphenyl)cyclohexan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
PZCGHHIUHVDILA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


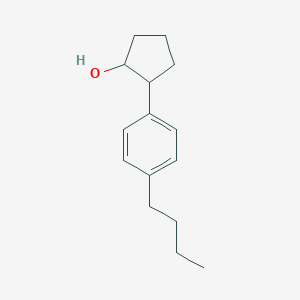
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)
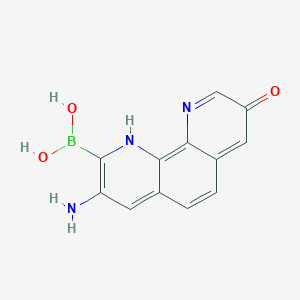

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

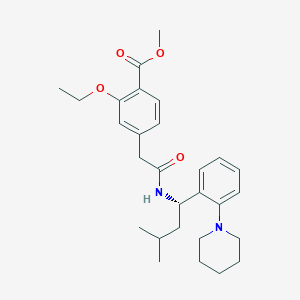
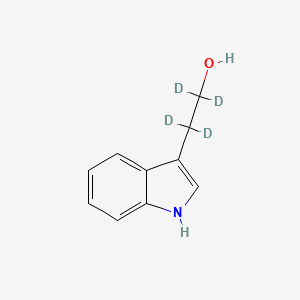
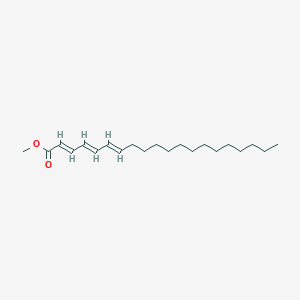
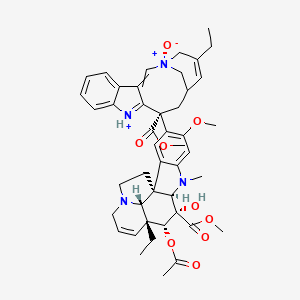
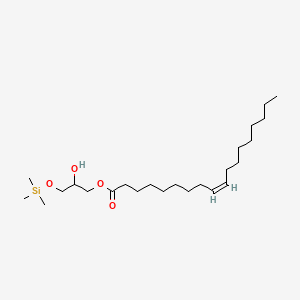
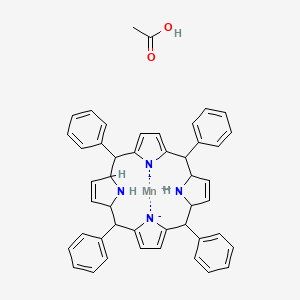
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
